molecular formula C8H7N3O2 B1398137 Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate CAS No. 1033772-26-7

Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate

Cat. No.: B1398137
CAS No.: 1033772-26-7
M. Wt: 177.16 g/mol
InChI Key: DURKKUMGBDLGQK-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS 1033772-26-7) is a high-purity heterocyclic building block of significant interest in medicinal and synthetic chemistry. With the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol, this compound serves as a versatile precursor for the synthesis of more complex molecules . Its structure features a carboxylate ester functional group, making it a key intermediate for further functionalization through hydrolysis or cross-coupling reactions to create targeted compounds . The primary application of this methyl ester is in the construction of heterocyclic frameworks essential for pharmaceutical development . It is particularly valued as a synthetic intermediate in the discovery of novel drug candidates and bioactive compounds. Its reactivity and specific structural motifs allow researchers to efficiently introduce the pyrazolopyridine core into larger molecules, facilitating the exploration of structure-activity relationships . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-3-10-11-7(5)4-9-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURKKUMGBDLGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H). This reaction is carried out at room temperature in ethanol, resulting in moderate to good yields . The process involves a sequential opening/closing cascade reaction, which is advantageous due to its simplicity and operational ease.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H, which are cost-effective and environmentally friendly, suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate is a compound of significant interest in various scientific fields due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its applications, focusing on its roles in chemistry, biology, and medicine.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups through substitution reactions, enhancing its chemical diversity.

Biology

This compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. Notably, it has been studied for its effects on:

  • Cyclin-dependent Kinases (CDKs) : Inhibition of CDK2 has been linked to reduced proliferation in cancer cell lines.
  • TBK1 Inhibition : Derivatives have demonstrated potent inhibition of TBK1 with IC50 values as low as 0.2 nM, affecting downstream signaling pathways related to immune response and cancer proliferation.

Medicine

Research indicates that this compound has potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders. Its derivatives are being explored for their efficacy against specific molecular targets involved in disease progression.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on CDKs. Results indicated that the compound effectively reduced cell proliferation in several cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of this compound revealed promising results against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, highlighting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyrazolo-Pyridine Carboxylates

The pyrazolo-pyridine scaffold exhibits structural diversity based on the fusion position (e.g., [3,4-b], [3,4-c], or [4,3-c]) and substituents. Below is a comparison of key analogs:

Compound CAS Number Molecular Formula Molecular Weight Key Features
Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate 1033772-26-7 C₈H₇N₃O₂ 172.09 3,4-c fusion; methyl ester at position 5; used in GABA receptor modulator studies .
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate 866329-51-3 C₈H₇N₃O₂ 177.16 3,4-b fusion; ethyl/methyl ester variants show antiviral activity against HSV-1 .
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 37801-57-3 C₁₀H₁₀ClN₃O₂ 239.66 Chlorine at position 4; methyl group at N1; used in kinase inhibitor synthesis .
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 866769-80-4 C₁₁H₁₂ClN₃O₂ 253.69 Multiple methyl groups enhance lipophilicity; chloro substituent improves target binding .

Physicochemical Properties

  • Solubility : Methyl esters (e.g., C₈H₇N₃O₂) are generally soluble in polar aprotic solvents (DMF, DMSO) but less in water. Chlorinated analogs exhibit lower aqueous solubility due to increased hydrophobicity .
  • Stability: Derivatives with electron-withdrawing groups (e.g., chloro, cyano) show enhanced stability under acidic conditions compared to unsubstituted analogs .

Biological Activity

Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Structural Characteristics

This compound features a fused pyrazole and pyridine ring system with a carboxylate ester group. This unique structure contributes to its reactivity and biological interactions. The presence of the methyl group at the 5-position enhances its lipophilicity, potentially improving its bioavailability and cellular uptake.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways necessary for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of several cancer cell lines, including HeLa and HCT116 cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related pyrazolo[3,4-b]pyridines have shown IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Cyclin-Dependent Kinase Inhibition : The compound acts as a bioisostere of adenine, mimicking ATP interactions at the kinase domain, thereby inhibiting CDK activity and leading to cell cycle arrest .
  • Enzyme Interaction : Molecular docking studies suggest that this compound can bind to enzyme active sites, modulating their activity through competitive inhibition .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

StudyFindings
Study A Demonstrated significant antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 25 µg/mL.
Study B Reported IC50 values for anticancer activity against HeLa cells at 15 µM, indicating moderate potency in inhibiting cell proliferation.
Study C Explored structural modifications leading to enhanced activity; derivatives showed improved binding affinity to CDK2 with IC50 values reduced to 0.5 µM.

Q & A

Q. What are the standard synthetic routes for Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions using pyrazole-4-carbaldehydes as building blocks. For example, pyrazole-4-carbaldehyde intermediates react with β-ketoesters or diethyl malonate in the presence of catalysts like piperidine or trifluoroacetic acid (TFA) to form pyrazolo[3,4-b]pyridine scaffolds . Key intermediates are characterized using 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and IR spectroscopy to confirm regiochemistry and functional group integrity. For instance, 1H^1\text{H} NMR signals in the range of δ 8.0–9.0 ppm often indicate aromatic protons in the pyridine ring, while ester carbonyls appear at ~170 ppm in 13C^{13}\text{C} NMR .

Q. How is the purity of this compound validated, and what storage conditions are recommended?

Purity (≥97%) is verified via HPLC or LC-MS, with chromatographic retention times compared to reference standards . The compound should be stored in airtight containers under dry, room-temperature conditions to prevent hydrolysis of the ester group. Extended storage at low temperatures (e.g., –20°C) is advised for long-term stability .

Q. What solvent systems are optimal for dissolving this compound in experimental workflows?

The compound exhibits moderate solubility in polar aprotic solvents like DMSO and DMF, with limited solubility in water or hexane. For biological assays, DMSO stock solutions (10–50 mM) are commonly prepared and diluted in aqueous buffers (≤1% DMSO final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Yield optimization involves:

  • Catalyst screening : TFA or acetic acid in refluxing ethanol improves cyclization efficiency for pyrazolo-pyridine cores .
  • Precursor modification : Using ethyl 2-benzoyl-3,3-bis(methylthio)acrylate as a precursor enhances regioselectivity in annulation reactions .
  • Temperature control : Reflux conditions (80–100°C) favor cyclization, while room-temperature reactions minimize side products in sensitive intermediates .

Q. How do structural modifications (e.g., bromination, amination) impact the biological activity of this scaffold?

Bromination at the 3-position (e.g., using N-bromosuccinimide in DMF) introduces sites for cross-coupling reactions, enabling access to kinase inhibitors or PI3K-targeting derivatives . Amination at the 5-position via Buchwald-Hartwig coupling enhances binding to hydrophobic pockets in enzyme active sites, as demonstrated in CHK1 inhibitor studies . Computational docking (e.g., Glide SP mode) can predict binding affinities by analyzing steric and electronic effects of substituents .

Q. How can contradictory spectral data arising from regioisomeric impurities be resolved?

Contradictions in 1H^1\text{H} NMR (e.g., unexpected splitting or integration ratios) often stem from regioisomeric byproducts. Strategies include:

  • Chromatographic separation : Preparative TLC or HPLC using hexane/EtOAc gradients (1:2 to 1:4) isolates pure isomers .
  • 2D NMR techniques : HSQC and NOESY clarify proton-carbon correlations and spatial proximity of substituents .
  • X-ray crystallography : Definitive structural confirmation is achieved via single-crystal analysis, though this requires high-purity samples .

Q. What computational tools are used to predict the physicochemical properties of this compound?

  • LogP estimation : Software like ACD/Labs or Molinspiration calculates partition coefficients (experimental LogP ≈ 1.12) to guide solubility and permeability studies .
  • DFT calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to photochemical stability .

Methodological Considerations

Q. What strategies mitigate decomposition during functional group interconversion (e.g., ester hydrolysis)?

  • Protecting groups : tert-Butoxycarbonyl (Boc) groups shield amines during bromination or coupling steps, with TFA-mediated deprotection post-reaction .
  • Low-temperature quenching : Adding saturated brine to reaction mixtures at 0°C precipitates products while minimizing ester hydrolysis .

Q. How is the compound’s stability under biological assay conditions evaluated?

  • LC-MS stability studies : Incubate the compound in PBS or cell culture media (37°C, 24 hrs) and monitor degradation via mass spectrometry.
  • CYP450 metabolism assays : Human liver microsomes identify major metabolites, with NADPH cofactors simulating oxidative conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate
Reactant of Route 2
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate

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